Netupitant ITS-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Netupitant is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the formation of the core structure followed by functional group modifications . The process includes:
Formation of the Core Structure: The initial step involves the formation of the core pyridine structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of netupitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Netupitant undergoes various chemical reactions, including:
Oxidation: Netupitant can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups present in netupitant.
Substitution: Substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and modified forms of netupitant, which can have different pharmacological properties .
Scientific Research Applications
Netupitant ITS-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying NK1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors in various biological systems.
Medicine: Primarily used in combination with palonosetron to prevent CINV in cancer patients.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Mechanism of Action
Netupitant exerts its effects by selectively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system. This inhibition prevents the binding of the endogenous tachykinin neuropeptide substance P, which is associated with the induction of vomiting . The molecular targets and pathways involved include the NK1 receptors and the inositol phosphate signal-transduction pathway .
Comparison with Similar Compounds
Netupitant is compared with other NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used for preventing CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: Another NK1 receptor antagonist with a longer duration of action but different pharmacokinetic properties.
Netupitant’s uniqueness lies in its combination with palonosetron, providing a dual mechanism of action that targets both NK1 and serotonin 3 (5-HT3) receptors, making it highly effective in preventing CINV .
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-methyl-4-[4-(2-methylphenyl)-5-nitropyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-3-4-6-14(13)15-11-17(18-12-16(15)21(22)23)20-9-7-19(2)8-10-20/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
WNADRLNHGJPQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2[N+](=O)[O-])N3CCN(CC3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.